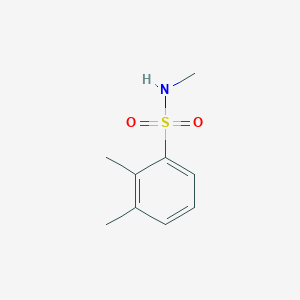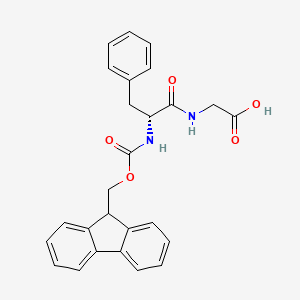
3-Chloro-4-phenylbenzeneboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-phenylbenzeneboronic acid is an organoboron compound with the molecular formula C12H10BClO2. It is characterized by the presence of a boronic acid group attached to a benzene ring substituted with a chlorine atom and a phenyl group. This compound is of significant interest in organic synthesis due to its utility in various chemical reactions, particularly in cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-phenylbenzeneboronic acid typically involves the reaction of 3-chloro-4-phenylbenzene with a boronic acid derivative under specific conditions. One common method is the Miyaura borylation reaction, where an aryl halide (in this case, 3-chloro-4-phenylbenzene) is reacted with a boronic acid or boronic ester in the presence of a palladium catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloro-4-phenylbenzeneboronic acid is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between an aryl halide and an aryl boronic acid in the presence of a palladium catalyst.
Common Reagents and Conditions:
Palladium Catalyst: Commonly used catalysts include palladium(II) acetate (Pd(OAc)2) and palladium(0) complexes.
Base: A base such as sodium carbonate (Na2CO3) or potassium phosphate (K3PO4) is often used to neutralize the acid by-products.
Solvent: Organic solvents like toluene, ethanol, or water are typically employed.
Major Products Formed: The major product of the Suzuki-Miyaura coupling reaction involving this compound is the corresponding biaryl compound, where the aryl groups are linked through a carbon-carbon bond.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-phenylbenzeneboronic acid is widely used in scientific research due to its versatility in organic synthesis. It is employed in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Its ability to form carbon-carbon bonds makes it valuable in the construction of complex molecular architectures.
Applications in Chemistry:
Synthesis of Heterocycles: It is used in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.
Material Science: It is utilized in the development of organic electronic materials, such as light-emitting diodes (LEDs) and organic photovoltaics.
Applications in Biology and Medicine:
Drug Discovery: It is used in the synthesis of drug candidates, particularly those targeting cancer and infectious diseases.
Biomolecular Probes: It serves as a building block for the synthesis of biomolecular probes used in biological research.
Applications in Industry:
Agrochemicals: It is used in the synthesis of herbicides and insecticides.
Polymers: It is employed in the production of high-performance polymers with specific properties.
Wirkmechanismus
The mechanism by which 3-Chloro-4-phenylbenzeneboronic acid exerts its effects in cross-coupling reactions involves the formation of a palladium-boron complex. The palladium catalyst facilitates the oxidative addition of the aryl halide to the palladium center, followed by transmetalation with the boronic acid and reductive elimination to form the biaryl product.
Molecular Targets and Pathways:
Palladium Catalyst: The palladium catalyst is the key molecular target in the reaction, facilitating the formation of the carbon-carbon bond.
Oxidative Addition: The initial step involves the oxidative addition of the aryl halide to the palladium center.
Transmetalation: The boronic acid transfers the aryl group to the palladium complex.
Reductive Elimination: The final step involves the reductive elimination to form the biaryl product.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: Lacks the chlorine substituent.
3-Chlorophenylboronic Acid: Lacks the phenyl group on the benzene ring.
Eigenschaften
IUPAC Name |
(3-chloro-4-phenylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BClO2/c14-12-8-10(13(15)16)6-7-11(12)9-4-2-1-3-5-9/h1-8,15-16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSVAFMGMDUPBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C2=CC=CC=C2)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-amino-4-[(tert-butoxy)carbonylamino]butanoate](/img/structure/B8060948.png)








![(5-Methoxy-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B8061018.png)

![4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]benzoic acid](/img/structure/B8061036.png)

